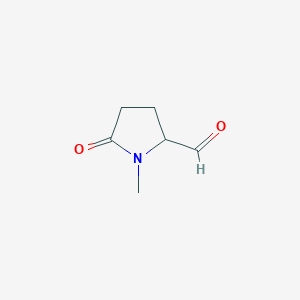
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one
Vue d'ensemble
Description
SU5614 est un inhibiteur puissant, perméable aux cellules, réversible, compétitif avec l'ATP et sélectif des tyrosine kinases du récepteur du facteur de croissance endothélial vasculaire (VEGFR) et du récepteur du facteur de croissance dérivé des plaquettes (PDGFR) . Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur divers processus cellulaires, en particulier dans le contexte de la recherche sur le cancer .
Méthodes De Préparation
La synthèse de SU5614 implique plusieurs étapes, en commençant par la préparation de la structure de base de l'indolinone. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau d'indolinone : Cela implique la cyclisation d'un précurseur approprié pour former le cycle d'indolinone.
Introduction de la partie pyrrole : Le cycle pyrrole est introduit par une réaction de condensation avec le noyau d'indolinone.
Chloration : La dernière étape implique la chloration du composé indolinone-pyrrole pour produire SU5614.
Les méthodes de production industrielle de SU5614 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour une production à grande échelle.
Analyse Des Réactions Chimiques
SU5614 subit plusieurs types de réactions chimiques, notamment :
Oxydation : SU5614 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le noyau d'indolinone ou la partie pyrrole.
Substitution : L'atome de chlore dans SU5614 peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
SU5614 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : SU5614 est utilisé pour étudier ses effets sur la prolifération et l'apoptose des cellules cancéreuses.
Études de transduction du signal : Les chercheurs utilisent SU5614 pour étudier les voies de signalisation médiées par VEGFR et PDGFR, qui sont essentielles pour la croissance et la survie des cellules.
Développement de médicaments : SU5614 sert de composé chef de file pour le développement de nouveaux inhibiteurs de tyrosine kinase avec une efficacité et une sélectivité améliorées.
Mécanisme d'action
SU5614 exerce ses effets en inhibant l'activité kinase de VEGFR et PDGFR. Il se lie au site de liaison de l'ATP de ces récepteurs, empêchant leur autophosphorylation et l'activation subséquente des voies de signalisation en aval . Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses . Les principales cibles moléculaires de SU5614 sont les tyrosine kinases VEGFR et PDGFR, et il affecte également le récepteur FLT3 dans les cellules AML .
Applications De Recherche Scientifique
SU5614 has several scientific research applications, including:
Cancer Research: SU5614 is used to study its effects on cancer cell proliferation and apoptosis.
Signal Transduction Studies: Researchers use SU5614 to investigate the signaling pathways mediated by VEGFR and PDGFR, which are crucial for cell growth and survival.
Drug Development: SU5614 serves as a lead compound for the development of new tyrosine kinase inhibitors with improved efficacy and selectivity.
Mécanisme D'action
SU5614 exerts its effects by inhibiting the kinase activity of VEGFR and PDGFR. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The primary molecular targets of SU5614 are the VEGFR and PDGFR tyrosine kinases, and it also affects the FLT3 receptor in AML cells .
Comparaison Avec Des Composés Similaires
SU5614 est structurellement lié à d'autres inhibiteurs de tyrosine kinase à base d'indolinone, tels que SU5416 et SU11248. Par rapport à ces composés, SU5614 a une sélectivité plus élevée pour VEGFR et PDGFR . De plus, SU5614 s'est avéré efficace contre les mutations FLT3 dans les cellules AML, ce qui en fait un outil précieux pour étudier ce type particulier de leucémie .
Composés similaires
SU5416 : Un autre inhibiteur de tyrosine kinase à base d'indolinone ayant une activité contre VEGFR et PDGFR.
SU11248 : Un inhibiteur de tyrosine kinase multi-cibles ayant une activité contre VEGFR, PDGFR et FLT3.
La sélectivité et la puissance uniques de SU5614 en font un composé précieux pour la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la transduction du signal.
Propriétés
IUPAC Name |
5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQNZICMYZIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145213 | |
| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186611-56-3, 1055412-47-9 | |
| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186611-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU5614 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 186611-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)

![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)


![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)
![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)




